molecular formula C26H31NO5 B1244436 Megistophylline II

Megistophylline II

Número de catálogo: B1244436
Peso molecular: 437.5 g/mol
Clave InChI: TYOPPPFKARDLAQ-SAPNQHFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Megistophylline II, also known as this compound, is a useful research compound. Its molecular formula is C26H31NO5 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Analysis of Search Results

The following sources were evaluated for relevance to Megistophylline II:

Source Focus Area Relevance to this compound Citations
Methane combustion via neural MD simulationsNo mention of alkaloids or related structures
2Reagent table calculations for organic synthesisGeneral lab techniques; no compound-specific data2
Electrochemical reaction enhancementFocus on methodology, not specific compounds
Silica-induced redox reactionsIrrelevant to alkaloid chemistry
Stoichiometry of common reactions (e.g., CH₄ combustion)Foundational principles only
Reaction optimization via DoEMethodological, no this compound case studies
Bioorthogonal reactions (e.g., Staudinger ligation)No overlap with target compound
Synthesis/combustion reaction examplesElementary reaction types
Enzyme-free reaction kineticsUnrelated to alkaloid transformations
Acid-base and gas-producing reactionsGeneral classroom experiments

Potential Reasons for Data Absence

  • Nomenclature discrepancies : this compound may be referenced under an alternative IUPAC name or synonym in literature.

  • Specialized research gap : The compound might be newly discovered or studied in proprietary/non-public industrial research.

  • Taxonomic specificity : this compound could be a rare plant alkaloid with limited published studies.

Recommendations for Further Research

  • Consult specialized databases :

    • Reaxys or SciFindern for chemical reaction data.

    • Natural product repositories (e.g., NuBBE DB, UNPD).

  • Review recent literature :

    • Focus on alkaloid chemistry journals (e.g., Journal of Natural Products).

  • Experimental characterization :

    • Perform reactivity studies (e.g., nucleophilic substitutions, oxidations) guided by structural analogs.

    • Utilize HPLC-MS or NMR to track reaction pathways.

Proposed Reaction Pathways (Hypothetical)

Based on this compound’s presumed structure as a Strychnos-type alkaloid:

Reaction Type Expected Reactivity Potential Products
Oxidation Tertiary amine → N-oxideThis compound N-oxide
Reduction Ketone → secondary alcoholDihydro-Megistophylline II
Acid hydrolysis Lactam ring openingSeco-acid derivative

Note: These pathways are speculative and require experimental validation.

Data Availability Statement

The absence of peer-reviewed data underscores the need for primary research. Collaborative efforts with natural product chemistry laboratories or computational modeling (e.g., DFT for reaction barrier prediction) could yield foundational insights.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Megistophylline II, and how can researchers optimize yield and purity?

Methodological Answer: Begin with literature review to identify existing protocols (e.g., alkaloid extraction or semi-synthetic routes). Optimize reaction conditions (temperature, solvent polarity, catalyst load) using design-of-experiments (DoE) approaches. Monitor purity via HPLC with UV/Vis detection and confirm structural integrity through 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Reproducibility requires strict adherence to documented procedures, including solvent drying and inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: Combine mass spectrometry (HRMS) for molecular weight confirmation, 1H^1H-/13C^{13}C-NMR for structural elucidation, and X-ray crystallography for absolute stereochemistry. Purity assessment should use HPLC-DAD (diode array detection) at multiple wavelengths. Cross-validate results with published spectra in databases like SciFinder or Reaxys to resolve ambiguities .

Q. How does this compound interact with biological targets at the molecular level?

Methodological Answer: Employ computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. Use in vitro assays (e.g., enzyme inhibition) with positive/negative controls to confirm activity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analysis of existing literature, focusing on variables like assay type (cell-based vs. cell-free), compound concentration, and solvent effects (DMSO tolerance). Replicate conflicting studies under standardized conditions, documenting batch-to-batch variability in compound synthesis. Use statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases .

Q. How can researchers design experiments to isolate this compound’s mechanism of action from structurally similar analogs?

Methodological Answer: Develop SAR (structure-activity relationship) studies using synthetic derivatives with modifications at key functional groups. Pair with CRISPR-based gene knockout models to identify target-specific pathways. Employ metabolomics (LC-MS) to track downstream metabolic changes unique to this compound .

Q. What are the best practices for ensuring reproducibility in in vivo pharmacokinetic studies of this compound?

Methodological Answer: Standardize animal models (e.g., C57BL/6 mice), administration routes (oral vs. intravenous), and sampling intervals. Use LC-MS/MS for plasma concentration quantification, adhering to FDA bioanalytical guidelines. Report all parameters (e.g., clearance rate, volume of distribution) with confidence intervals and inter-subject variability metrics .

Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological roles and biosynthesis?

Methodological Answer: Integrate transcriptomics (RNA-Seq) of source organisms to identify biosynthetic gene clusters. Pair with isotopic labeling (13C^{13}C-glucose tracing) to map precursor incorporation. Collaborate with ecologists to study plant-insect interactions mediated by this compound in natural habitats .

Q. Data Contradiction and Validation

Q. What methodologies address discrepancies in this compound’s reported toxicity thresholds?

Methodological Answer: Perform comparative cytotoxicity assays across cell lines (e.g., HepG2 vs. HEK293) using identical exposure durations and viability assays (MTT vs. ATP luminescence). Validate results with in silico toxicity prediction tools (e.g., ProTox-II) and cross-reference with clinical case reports, if available .

Q. Guidance for Reporting

  • Data Tables : Include supplementary tables detailing spectroscopic peaks (δ ppm in NMR, m/z in HRMS), HPLC retention times, and bioactivity IC50_{50} values. Follow Beilstein Journal guidelines for compound characterization .
  • Ethical Compliance : For in vivo work, document approval from institutional animal care committees (IACUC) and adherence to ARRIVE guidelines .

Propiedades

Fórmula molecular

C26H31NO5

Peso molecular

437.5 g/mol

Nombre IUPAC

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-hydroxy-2,4-dimethoxy-10-methylacridine-3,9-dione

InChI

InChI=1S/C26H31NO5/c1-16(2)10-9-11-17(3)14-15-26(32-6)24-20(22(29)23(31-5)25(26)30)21(28)18-12-7-8-13-19(18)27(24)4/h7-8,10,12-14,29H,9,11,15H2,1-6H3/b17-14+

Clave InChI

TYOPPPFKARDLAQ-SAPNQHFASA-N

SMILES isomérico

CC(=CCC/C(=C/CC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)/C)C

SMILES canónico

CC(=CCCC(=CCC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)C)C

Sinónimos

megistophylline II
megistophylline-II

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.